1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a dihydroisoquinoline moiety with dimethoxy substitutions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-chloro-4-nitrophenyl group:
Formation of the dihydroisoquinoline moiety: The dihydroisoquinoline moiety can be synthesized through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Dimethoxy substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-ethanone: Similar structure but lacks the dihydroisoquinoline moiety.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and nitro group but has different substituents and ring systems.
Indole derivatives: Share some structural similarities but have different core structures and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-27-19-9-12-7-8-23-21(15(12)11-20(19)28-2)18-6-5-17(29-18)14-4-3-13(24(25)26)10-16(14)22/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYQIQFJOPCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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